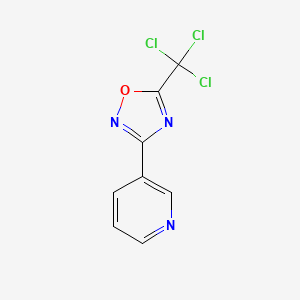

3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

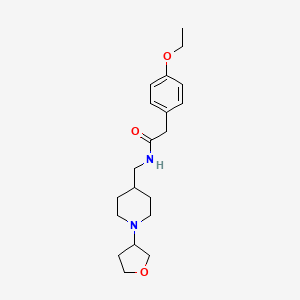

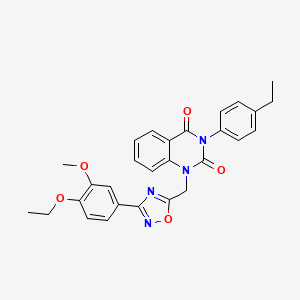

The compound “3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole” is an organic molecule that contains a pyridine ring and an oxadiazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of the atoms and the bonds between them. The pyridine and oxadiazole rings likely contribute to the rigidity of the molecule, which can affect its chemical properties and interactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring, for example, can participate in electrophilic substitution reactions . The oxadiazole ring might undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without specific data, it’s difficult to provide the properties of this compound.Wissenschaftliche Forschungsanwendungen

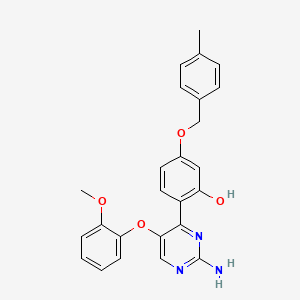

Synthesis and Structural Properties

3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have been a focal point of research due to their significant structural properties and potential applications. Studies have shown that these compounds can be synthesized through various methods, leading to a diversity of structures and potential applications. For instance, Bayrak et al. (2009) reported the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating a method for synthesizing heterocyclic compounds that include the 1,2,4-oxadiazole structure (Bayrak et al., 2009). Moreover, El‐Sayed et al. (2008) focused on synthesizing and characterizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, indicating the versatility in synthesizing structures containing 1,2,4-oxadiazole (El‐Sayed et al., 2008).

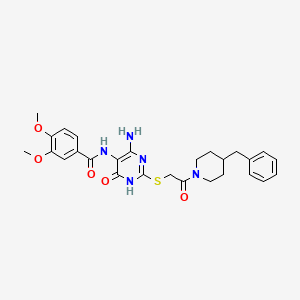

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, suggesting that oxadiazoles incorporating a pyridyl triazole ring might be a pharmacophore structure for developing antibacterial drugs (Hu et al., 2005). Additionally, the research by Megally Abdo and Kamel (2015) highlighted the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, with some compounds exhibiting significant cytotoxicity against various cancer cell lines (Megally Abdo & Kamel, 2015).

Optoelectronic Applications

There is also a growing interest in the potential use of 1,2,4-oxadiazole derivatives in optoelectronic applications. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives and utilized them as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), indicating their applicability in the field of electronics and photonics (Shih et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-5-(trichloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJYJYRYDGHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)